molecular formula C5H8ClN3O B14846172 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-5-amine

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-5-amine

Cat. No.: B14846172
M. Wt: 161.59 g/mol
InChI Key: SPQGBHKMLARJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-5-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylhydrazine with chloroacetic acid, followed by cyclization with an appropriate reagent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as acetone and catalysts like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation can produce oxadiazole N-oxides .

Scientific Research Applications

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-5-amine is unique due to its specific structure, which combines a chloromethyl group with an oxadiazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O/c1-9(2)5-7-4(3-6)8-10-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQGBHKMLARJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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